2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often starts with the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 4-methoxyphenylhydrazine and a suitable diketone can yield the pyrazolo[1,5-a]pyrazine scaffold.
Thioether Formation: The pyrazolo[1,5-a]pyrazine intermediate is then reacted with a thiol derivative to introduce the sulfanyl group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the acylation of the sulfanyl-pyrazolo[1,5-a]pyrazine with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or alkyl halides (for nucleophilic substitution) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including pharmaceuticals and agrochemicals. Its structural versatility allows for the creation of compounds with specific desired properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their therapeutic potential.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Known for their biological activities, these compounds are used in similar research contexts.
Uniqueness
What sets 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methoxy and sulfanyl groups enhances its potential interactions with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C24H24N4O5S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H24N4O5S/c1-30-17-7-5-15(6-8-17)18-13-19-24(25-9-10-28(19)27-18)34-14-22(29)26-16-11-20(31-2)23(33-4)21(12-16)32-3/h5-13H,14H2,1-4H3,(H,26,29) |
InChI Key |
JQCWBTOMFKKQGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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